

# An In-depth Technical Guide to 1,1'-Carbonylbis(3-methylimidazolium) Triflate

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## Compound of Interest

Compound Name: 1,1'-Carbonylbis(3-methylimidazolium) triflate

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## Introduction

**1,1'-Carbonylbis(3-methylimidazolium) triflate**, often abbreviated as CBMIT, is a potent activating agent primarily utilized in organic synthesis. As a dicationic imidazolium salt, it serves as a highly efficient reagent for aminoacylations, particularly in the challenging synthesis of peptides containing sterically hindered amino acids. Its enhanced reactivity compared to its precursor, 1,1'-carbonyldiimidazole (CDI), makes it a valuable tool in the development of complex organic molecules, including therapeutic agents like chiral pilocarpine analogs.[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of **1,1'-Carbonylbis(3-methylimidazolium) triflate**.

## Structure and Properties

The structure of **1,1'-Carbonylbis(3-methylimidazolium) triflate** consists of a central carbonyl group linking two 3-methylimidazolium cationic rings. The positive charges on the imidazolium rings are balanced by two trifluoromethanesulfonate (triflate) anions. To date, a definitive X-ray crystal structure for this specific compound is not publicly available. Therefore, the precise bond lengths and angles are not detailed in this guide.

## Physicochemical Properties

**1,1'-Carbonylbis(3-methylimidazolium) triflate** is a white to off-white solid.[2] It exhibits solubility in polar organic solvents such as nitromethane and chloroform, while being insoluble in non-polar solvents like ether.[2] A critical property of this reagent is its high moisture sensitivity; it readily reacts with water.[2] Therefore, it must be handled under anhydrous conditions and is often prepared immediately before use or stored in a dry nitromethane solution or as a solid in the absence of moisture.[2]

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>12</sub> F <sub>6</sub> N <sub>4</sub> O <sub>7</sub> S <sub>2</sub>
Molecular Weight	490.36 g/mol
Appearance	White to Off-White Solid[2]
Solubility	Soluble in nitromethane, chloroform; Insoluble in ether[2]
Stability	Moisture sensitive; Reacts with water[2]

## Spectroscopic Data

Detailed spectroscopic data for **1,1'-Carbonylbis(3-methylimidazolium) triflate** is not extensively reported in publicly accessible literature. However, some <sup>1</sup>H NMR data in deuterated chloroform (CDCl<sub>3</sub>) has been documented.

Proton ( <sup>1</sup> H)	Chemical Shift (δ, ppm)	Multiplicity	Integration
Imidazolium C-H	8.86	singlet	2H
Imidazolium C-H	7.44	multiplet	2H
Imidazolium C-H	7.16	multiplet	2H
Methyl (N-CH <sub>3</sub> )	4.00	singlet	6H
Data obtained from ChemicalBook.[2]			

## Experimental Protocols

### Synthesis of 1,1'-Carbonylbis(3-methylimidazolium) triflate

The synthesis of **1,1'-Carbonylbis(3-methylimidazolium) triflate** is achieved through the bismethylation of 1,1'-carbonyldiimidazole (CDI) using methyl triflate. The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the product.

Materials:

- 1,1'-Carbonyldiimidazole (CDI)
- Freshly distilled methyl triflate (methyl trifluoromethanesulfonate)
- Anhydrous nitromethane

Procedure:

- In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,1'-carbonyldiimidazole in anhydrous nitromethane.
- Cool the solution to 10 °C using an ice bath.
- Slowly add fresh methyl triflate to the stirred solution. It is crucial to use fresh methyl triflate to avoid contamination with triflic acid, which can result from aged reagent.<sup>[2]</sup>
- The reaction mixture can be used in situ for subsequent applications.
- Alternatively, the solvent can be removed in vacuo to yield the solid product. The resulting solid should be stored under anhydrous conditions.<sup>[2]</sup>

## Applications in Organic Synthesis

The primary application of **1,1'-Carbonylbis(3-methylimidazolium) triflate** is as a highly reactive coupling reagent for the formation of amide bonds, a critical step in peptide synthesis. Its enhanced electrophilicity at the carbonyl carbon, due to the two positively charged

imidazolium rings, makes it particularly effective for coupling sterically hindered amino acids where other reagents may fail.

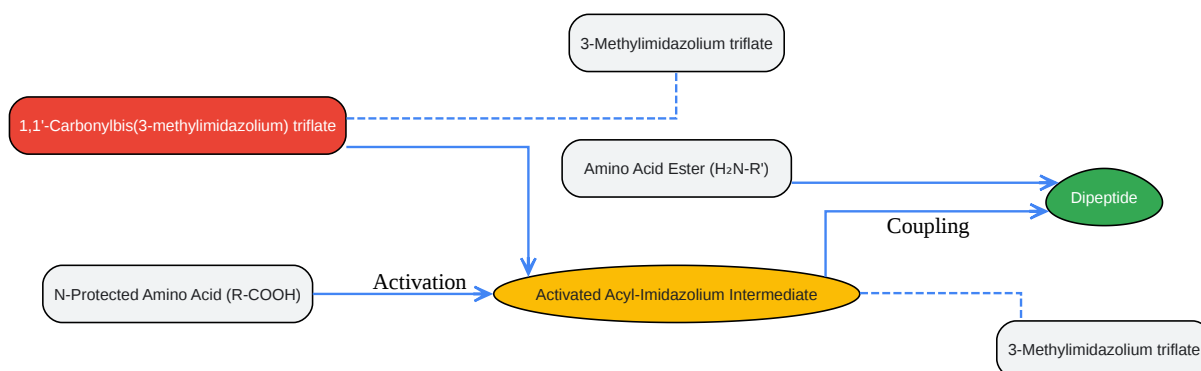
## Aminoacylation and Peptide Coupling

In peptide synthesis, the carboxylic acid of an N-protected amino acid is activated by reacting with **1,1'-Carbonylbis(3-methylimidazolium) triflate**. This forms a highly reactive acyl-imidazolium intermediate, which readily undergoes nucleophilic attack by the amino group of another amino acid or peptide to form the desired amide bond.

A notable application is in the synthesis of chiral pilocarpine analogs, where it is used to form a key C-8 ketone intermediate.[1]

## Reaction Mechanism

The mechanism of aminoacylation using **1,1'-Carbonylbis(3-methylimidazolium) triflate** involves a two-step process. First, the carboxylate of the N-protected amino acid attacks the highly electrophilic carbonyl carbon of the reagent. This leads to the displacement of one of the methylimidazolium groups and the formation of a highly reactive N-acyl-3-methylimidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine group of the incoming amino acid, forming the peptide bond and releasing the second methylimidazolium moiety.

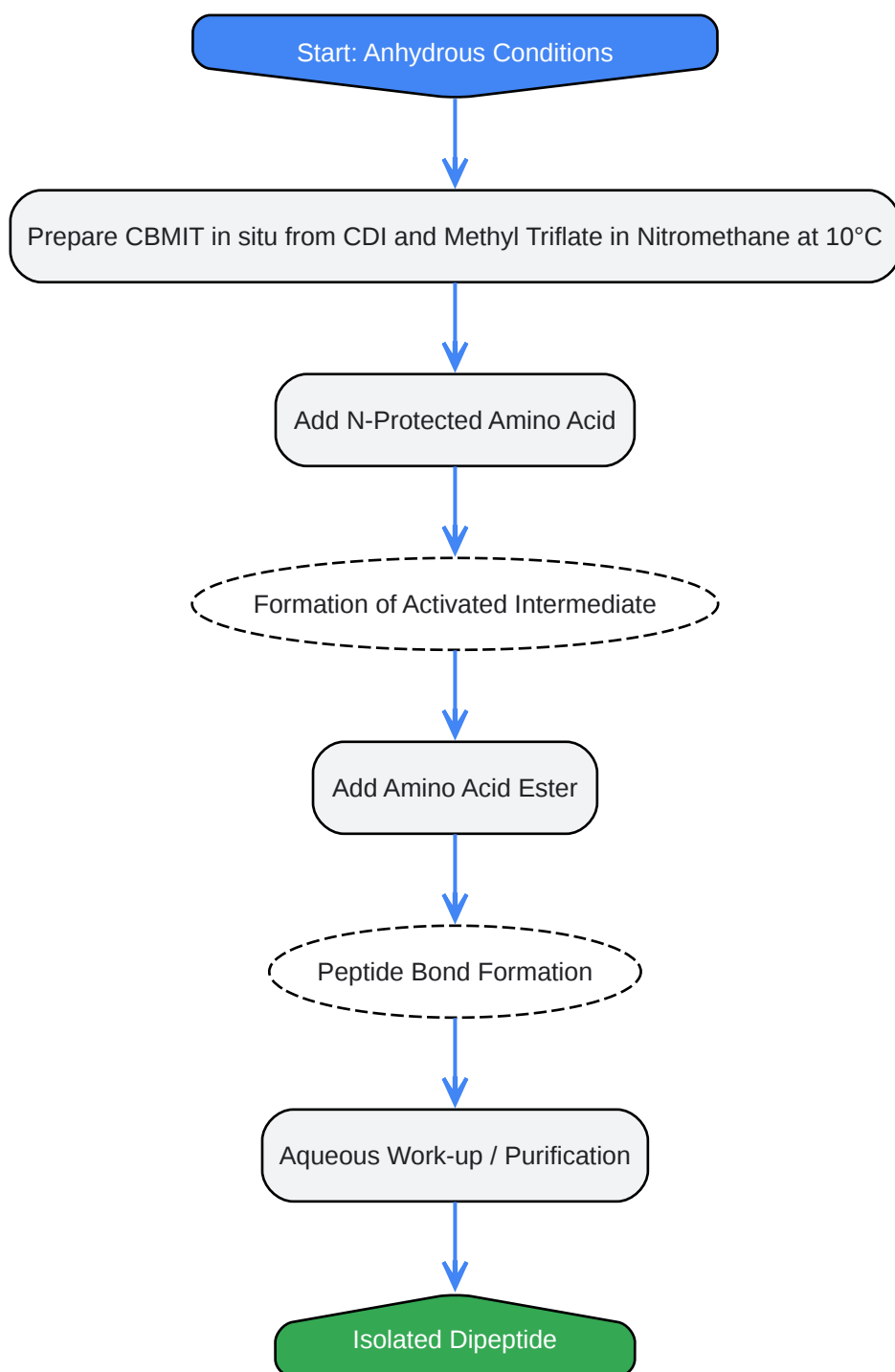


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Caption: Proposed mechanism for peptide bond formation using **1,1'-Carbonylbis(3-methylimidazolium) triflate**.

## Synthesis Workflow

The general workflow for utilizing **1,1'-Carbonylbis(3-methylimidazolium) triflate** in a peptide coupling reaction involves its in situ preparation followed by the sequential addition of the amino acid components.



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Caption: General experimental workflow for a peptide coupling reaction utilizing in situ generated CBMIT.

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## References

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